REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[C:12]([N+:14]([O-])=O)[CH:13]=1)[C:6]([O:8][CH2:9][CH3:10])=[O:7].[H][H]>C(OCC)(=O)C.[Pd]>[NH2:14][C:12]1[CH:11]=[C:5]([CH:4]=[C:3]([O:2][CH3:1])[CH:13]=1)[C:6]([O:8][CH2:9][CH3:10])=[O:7]
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)OCC)C=C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After completion, 10%-palladium (Pd) was removed
|
Type
|
FILTRATION
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Details
|
by celite-filter
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (hexane:ethyl acetate=2:1)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)OCC)C=C(C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.36 g | |
YIELD: PERCENTYIELD | 96.8% | |
YIELD: CALCULATEDPERCENTYIELD | 96.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |